(3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide
Overview
Description
(3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Opioid Receptor Functional Antagonism
- Study Focus: Synthesis and opioid receptor antagonism of methyl-substituted analogues.
- Key Findings: The study synthesized analogues of (3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide and evaluated their opioid receptor antagonism. The results highlighted areas tolerant to substitution on the structure (Cueva et al., 2009).
HIV-1 Activity Inhibition
- Study Focus: Piperidine-4-carboxamide CCR5 antagonists for HIV-1 inhibition.
- Key Findings: Research on piperidine-4-carboxamide CCR5 antagonists found that introducing a carbamoyl group into the phenyl ring significantly improved metabolic stability and HIV-1 inhibition (Imamura et al., 2006).
Interaction with CB1 Cannabinoid Receptor
- Study Focus: Molecular interaction of an antagonist with the CB1 cannabinoid receptor.
- Key Findings: The study focused on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent CB1 cannabinoid receptor antagonist. The results suggested distinct conformations and interactions important for the antagonist activity (Shim et al., 2002).
Renin Inhibition
- Study Focus: Design and discovery of piperidine-3-carboxamides as renin inhibitors.
- Key Findings: Utilizing X-ray crystal structure analysis, researchers identified certain piperidine-3-carboxamides as effective renin inhibitors, with potential pharmacokinetic and pharmacodynamic benefits (Mori et al., 2012).
Anti-Angiogenic and DNA Cleavage Activities
- Study Focus: Synthesis and evaluation of piperidine-4-carboxamide derivatives for anti-angiogenic and DNA cleavage properties.
- Key Findings: The synthesized piperidine analogues showed significant inhibition of blood vessel formation and varied DNA binding/cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).
Properties
IUPAC Name |
(3R)-N-(3-ethynylphenyl)piperidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-11-5-3-7-13(9-11)16-14(17)12-6-4-8-15-10-12/h1,3,5,7,9,12,15H,4,6,8,10H2,(H,16,17)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGIRWIEVRJNKG-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CC(=CC=C1)NC(=O)[C@@H]2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.